molecular formula C15H9ClF6N4O2 B2661341 (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 339010-74-1

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2661341
CAS No.: 339010-74-1
M. Wt: 426.7
InChI Key: FDQDJSQIWMSGPM-UHFFFAOYSA-N
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Description

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular structure incorporates two key motifs of high interest in modern drug discovery: a 3-chloro-5-(trifluoromethyl)pyridine group and a 3-(trifluoromethyl)phenyl (also known as meta-trifluoromethylphenyl) group, linked by a carbamate-functionalized aminomethylidene backbone. The presence of multiple trifluoromethyl (CF3) groups is a significant feature, as this moiety is known to profoundly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity, and improving binding affinity through electronic effects and hydrophobic interactions . This makes the compound a valuable intermediate for probing structure-activity relationships (SAR), particularly in the development of enzyme inhibitors and receptor ligands. The pyridine and phenyl heterocyclic systems are privileged scaffolds found in numerous bioactive molecules. Researchers can leverage this compound as a key building block in the synthesis of more complex target molecules for screening against a variety of biological targets. Potential research applications include, but are not limited to, the development of potential kinase inhibitors , agrochemicals , and other biologically active small molecules. The compound's structural features suggest it may interact with biological systems similarly to other trifluoromethyl-containing drugs that target pathways such as PI3K/mTOR . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF6N4O2/c16-10-5-8(15(20,21)22)6-24-11(10)12(23)26-28-13(27)25-9-3-1-2-7(4-9)14(17,18)19/h1-6H,(H2,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQDJSQIWMSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Amination: The pyridine derivative undergoes amination to introduce the amino group at the 2-position.

    Condensation Reaction: The aminated pyridine derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the imine intermediate.

    Carbamate Formation: The imine intermediate reacts with N-[3-(trifluoromethyl)phenyl]isocyanate to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents on Pyridine/Phenyl Rings Key Functional Groups Molecular Formula CAS/References
Target Compound 3-Cl, 5-CF₃ (pyridine); 3-CF₃ (phenyl) Carbamate, imine C₁₅H₁₀ClF₆N₃O₂ Not specified
[(E)-[amino-[3-Cl-5-CF₃-pyridin-2-yl]methylidene]amino] N-(4-Cl-phenyl)carbamate 3-Cl, 5-CF₃ (pyridine); 4-Cl (phenyl) Carbamate, imine C₁₄H₉Cl₂F₃N₃O₂ Not specified
HYPA (3-{[3-Cl-5-CF₃-pyridin-2-yl]amino}-2,4-dinitro-6-CF₃-phenol) 3-Cl, 5-CF₃ (pyridine); 2,4-dinitro, 6-CF₃ (phenol) Phenol, nitro C₁₃H₅ClF₆N₄O₅ 79614-99-6
3-chloro-N-[2,6-dinitro-3-propoxy-4-CF₃-phenyl]-5-CF₃-pyridin-2-amine 3-Cl, 5-CF₃ (pyridine); 2,6-dinitro, 3-propoxy, 4-CF₃ (phenyl) Amine, nitro C₁₆H₁₁ClF₆N₄O₅ 79614-93-0
  • Nitro groups in HYPA and the dinitro-propoxy derivative introduce strong electron-withdrawing effects, which may increase oxidative stability but reduce solubility.

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) Predicted logP Solubility (mg/mL) Stability
Target Compound ~437.7 3.8 (estimated) <0.1 (aqueous) Stable under dry conditions
4-Cl-phenyl analogue ~408.2 3.5 <0.1 Similar to target
HYPA 450.6 4.2 Insoluble Light-sensitive due to nitro groups
Dinitro-propoxy derivative 504.7 5.1 Insoluble Thermally stable
  • Critical Observations :
    • The trifluoromethyl groups contribute to high logP values across all compounds, limiting aqueous solubility but enhancing lipid bilayer penetration .
    • Nitro-containing derivatives show lower solubility and higher photodegradation risks .

Biological Activity

The compound (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate is a novel chemical entity with potential biological applications. This article delves into its synthesis, biological activity, and implications for medicinal chemistry, particularly focusing on its antimicrobial properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}ClF3_3N5_5O
  • Molecular Weight : 266.65 g/mol
  • CAS Number : 338791-58-5

The presence of the trifluoromethyl and chloro groups is significant as these substituents often enhance biological activity by influencing the electronic properties of the molecule.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine. The reaction pathways often include the formation of hydrazones or carbamate derivatives through condensation reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl and chloro substituents. In particular, research indicates that similar structures exhibit selective activity against various pathogens.

  • Antichlamydial Activity :
    • Compounds with a similar scaffold have shown selective activity against Chlamydia, suggesting that modifications in the structure can lead to enhanced potency. For instance, derivatives lacking the trifluoromethyl group were inactive, emphasizing its importance for biological function .
  • In Vitro Testing :
    • A series of derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. Notably, compounds with electron-withdrawing groups showed improved activity, with MIC values ranging from 1 µg/mL to >256 µg/mL depending on structural variations .
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
9a>2568
9d8>256
10d116

The mechanism by which these compounds exert their antimicrobial effects is still under investigation. Preliminary studies suggest that they may disrupt bacterial cell wall synthesis or inhibit protein synthesis through interactions with ribosomal subunits.

Case Studies

  • Study on Trifluoromethyl Derivatives :
    • A study demonstrated that the incorporation of trifluoromethyl groups significantly enhanced the antimicrobial activity of several derivatives against Chlamydia species, highlighting the role of electronic effects in biological efficacy .
  • Comparative Analysis :
    • In a comparative analysis of various aminoguanidine hydrazone derivatives, those with similar structural motifs to our compound exhibited varying degrees of efficacy against both Gram-positive and Gram-negative bacteria, reinforcing the potential for further development in this class of compounds .

Q & A

Q. Critical Factors :

  • Temperature Control : Excess heat (>50°C) may lead to decomposition of the trifluoromethyl group .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to avoid hydrolysis .
  • Yield Optimization : Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification, with typical yields ranging from 45–65% .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR are critical for confirming the (E)-configuration of the imine bond and trifluoromethyl group integrity. Key signals include:
    • 19^{19}F NMR: –62 ppm (CF3_3) and –110 ppm (Cl-CF3_3 coupling) .
    • 1^1H NMR: A singlet at δ 8.2–8.5 ppm for the pyridyl proton .
  • X-ray Crystallography : Resolves stereochemical ambiguities; the dihedral angle between pyridine and phenyl rings should be ~85° .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 456.1) and detect impurities (<2%) .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., hydrolysis or isomerization)?

Methodological Answer:

  • Hydrolysis Prevention : Replace protic solvents (e.g., methanol) with anhydrous THF or dichloromethane. Add molecular sieves (4Å) to scavenge water .
  • Isomerization Control : Maintain pH < 7 during imine formation to favor the (E)-isomer. Use low-temperature UV monitoring (λ = 270 nm) to track isomer ratios .
  • Catalyst Screening : Triethylamine (5 mol%) enhances coupling efficiency, while Pd(OAc)2_2 (1 mol%) reduces byproduct formation in Suzuki-Miyaura variants .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C (TGA data), releasing Cl^- and CF3_3 fragments. Store at –20°C under argon .
  • Photostability : Exposure to UV light (254 nm) induces E/Z isomerization. Use amber vials and conduct reactions in dim light .
  • Solution Stability : In DMSO, degradation (<5%) occurs after 7 days; in aqueous buffers (pH 7.4), half-life is ~24 hours .

Advanced: What computational methods are suitable for predicting binding interactions in agrochemical applications?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with fungal cytochrome P450 (CYP51) or insect nicotinic acetylcholine receptors (nAChR) as targets. The trifluoromethyl group shows strong hydrophobic interactions (ΔG ≈ –9.2 kcal/mol) .
  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and electrostatic potential surfaces, revealing nucleophilic attack sites at the carbamate oxygen .
  • MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, critical for membrane penetration in pesticidal studies .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Methodological Answer:

  • Pyridine Ring Modifications : Introducing electron-withdrawing groups (e.g., –NO2_2) at position 4 increases antifungal activity (IC50_{50} ↓ from 12 μM to 3 μM) but reduces solubility .
  • Carbamate Linker : Replacing the phenyl group with heteroaromatic rings (e.g., pyrazole) improves insecticidal potency (LD50_{50} ↓ 40%) but may introduce hepatotoxicity .
  • Fluorine Substitution : Adding a para-fluoro group on the phenyl ring enhances metabolic stability (t1/2_{1/2} ↑ 2.5× in liver microsomes) .

Advanced: How should researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Contradictory NMR Peaks : If 13^{13}C NMR shows unexpected carbonyl shifts (e.g., δ 165 ppm instead of 170 ppm), check for residual solvent (DMSO-d6_6 at δ 39.5 ppm) or tautomerization .
  • MS Fragmentation Anomalies : Unexpected fragments (e.g., m/z 198.1) may indicate Cl loss; confirm via high-resolution MS (HRMS-ESI) with <2 ppm error .
  • X-ray vs. DFT Geometry : Discrepancies in bond angles (>5°) suggest crystal packing effects; compare with gas-phase DFT models .

Advanced: What derivatization strategies are effective for improving solubility without compromising activity?

Methodological Answer:

  • PEGylation : Attach polyethylene glycol (PEG-400) to the amino group via carbodiimide coupling, increasing aqueous solubility from 0.1 mg/mL to 15 mg/mL .
  • Salt Formation : React with methanesulfonic acid to form a mesylate salt, improving bioavailability (Cmax_{max} ↑ 3× in rat models) .
  • Prodrug Design : Convert the carbamate to a phosphate ester for pH-sensitive release in plant vascular systems .

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